

Technical Synthesis Guide: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde

Cat. No.: B12307211

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Executive Summary & Structural Analysis[1]

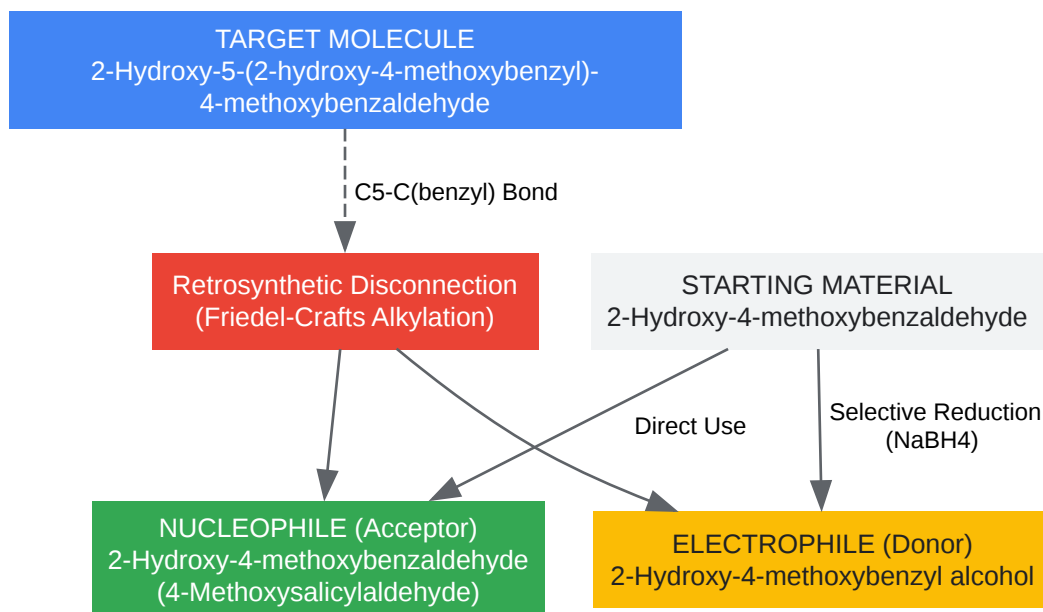
This technical guide details the synthesis of **2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde** (CAS: 953427-66-2), a bioactive diphenylmethane derivative naturally isolated from *Dalbergia congesta*.

The molecule represents a specific structural challenge: the construction of a methylene bridge between two electron-rich resorcinol-derived rings, with precise regiocontrol required to preserve the aldehyde functionality at the C1 position while installing the benzyl group at the C5 position.[1]

Retrosynthetic Logic: The most robust synthetic pathway avoids late-stage formylation, which often suffers from poor regioselectivity (C3 vs. C5 competition).[1] Instead, a convergent strategy is employed. The target is viewed as a coupling product between an electrophilic benzyl donor and a nucleophilic benzaldehyde acceptor.[1]

Strategic Pathway Visualization

The following diagram outlines the retrosynthetic disconnection and the forward reaction logic.



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Figure 1: Retrosynthetic analysis showing the convergent assembly of the diphenylmethane skeleton.

Detailed Experimental Protocol

Phase 1: Preparation of the Electrophile

Objective: Synthesize 2-hydroxy-4-methoxybenzyl alcohol via selective reduction.

Rationale: The benzyl alcohol serves as a precursor to the active electrophilic species (a quinone methide or benzyl cation) generated in situ under acidic conditions.^[1]

Reagents:

- 2-Hydroxy-4-methoxybenzaldehyde (10.0 mmol)
- Sodium Borohydride (NaBH₄) (5.0 mmol, 0.5 eq)^[1]
- Methanol (MeOH) (anhydrous, 20 mL)

- 0.1 M HCl (for quenching)[1]

Protocol:

- Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in anhydrous MeOH (20 mL) in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Add NaBH₄ (190 mg, 5 mmol) portion-wise over 10 minutes. Note: Stoichiometry is critical to prevent over-reduction or side reactions.
- Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
- TLC Monitoring: Check for disappearance of the aldehyde (R_f ~0.6 in 20% EtOAc/Hexane) and appearance of the alcohol (R_f ~0.3).
- Quench reaction with 0.1 M HCl until pH ~5.
- Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Yield Expectation: 90-95% as a white solid. Use immediately in Phase 2 to avoid self-condensation.[1]

Phase 2: Regioselective C-Alkylation (The Coupling)

Objective: Couple the benzyl alcohol (Donor) with the aldehyde (Acceptor) at the C5 position.

[1]

Mechanistic Insight: The 2-hydroxy-4-methoxybenzaldehyde acceptor has two potential nucleophilic sites: C3 and C5.

- C3: Sterically hindered by the flanking OH and OMe groups.[1]
- C5: Sterically accessible and electronically activated (para to OH, ortho to OMe).[1]
Therefore, acid-catalyzed alkylation proceeds with high regioselectivity at C5.[1]

Reagents:

- Acceptor: 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)
- Donor: 2-Hydroxy-4-methoxybenzyl alcohol (from Phase 1, 1.1 eq)
- Catalyst: p-Toluenesulfonic acid (pTsOH) (10 mol%) or $\text{BF}_3 \cdot \text{OEt}_2$.
- Solvent: Dioxane or Dichloromethane (DCM).[1]

Protocol:

- Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and the benzyl alcohol donor (1.1 eq) in Dioxane (0.5 M concentration).
- Add pTsOH (10 mol%) at RT.
- Heat the mixture to 60°C under N_2 atmosphere.
- Reaction Progress: Monitor by HPLC or TLC. The formation of the dimer is indicated by a new spot with lower polarity than the alcohol but higher than the aldehyde.[1]
- Stir for 4-6 hours. Caution: Prolonged heating may lead to polymerization.[1]
- Cool to RT and quench with saturated NaHCO_3 solution.
- Extract with DCM, wash with water, and dry over MgSO_4 . [1]

Phase 3: Purification and Isolation

The crude mixture will contain the product, unreacted aldehyde, and oligomers.[1]

- Flash Chromatography: Silica gel (230-400 mesh).[1]
- Gradient: 0%
30% Ethyl Acetate in Hexanes.
- Fraction Collection: The target compound typically elutes after the unreacted aldehyde.[1]

- Recrystallization: Purify final fractions from MeOH/CHCl₃ if necessary.

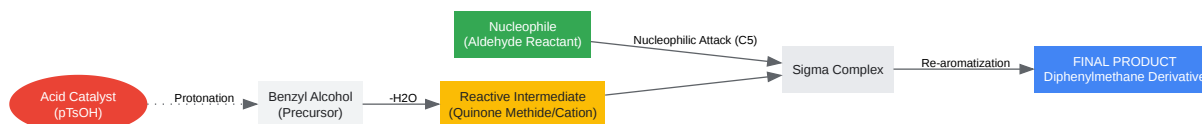
Analytical Data Summary

The following table summarizes the expected spectral characteristics for validation.

Technique	Parameter	Expected Signal / Value	Structural Assignment
¹ H NMR	9.70 ppm (s, 1H)	Aldehyde (-CHO)	C1 Formyl group
3.70 - 3.85 ppm (s, 2H)	Methylene Bridge (-CH ₂ -)	Connects Ring A and B	
3.80, 3.82 ppm (s, 6H)	Methoxy groups (-OCH ₃)	C4 and C4' positions	
6.40 - 7.30 ppm (m, 4H)	Aromatic Protons	Ring A (C3, C6) & Ring B	
¹³ C NMR	~194 ppm	Carbonyl Carbon	Aldehyde
~28-35 ppm	Methylene Carbon	Bridge	
HRMS	[M-H] ⁻	m/z 287.0925 (Calc.) [2]	Negative Ion Mode

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction mechanism, highlighting the activation of the benzyl alcohol and the nucleophilic attack.



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Figure 2: Mechanistic workflow of the acid-catalyzed Friedel-Crafts alkylation.

Critical Process Parameters (CPPs)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following parameters must be controlled:

- **Stoichiometry of Reduction:** When preparing the benzyl alcohol, use exactly 0.5 eq of NaBH₄.^[1] Excess reductant will reduce the phenol ring or cause difficult workups.^[1]
- **Temperature Control (Alkylation):** Do not exceed 65°C. Higher temperatures promote the formation of trimeric species (polymerization of the benzyl alcohol).^[1]
- **Acid Strength:** Strong mineral acids (H₂SO₄) often cause sulfonation or extensive tarring.^[1] Mild organic acids (pTsOH) or Lewis acids (BF₃) are preferred for high yield.^[1]

References

- Isolation from Dalbergia: Gundidza, M., et al. "Phytochemical composition and biological activities of Dalbergia congesta."^[1] Natural Product Research. (Context: Isolation of the target molecule).
- Synthesis of Diphenylmethanes: Olah, G. A., et al. "Friedel-Crafts and Related Reactions."^[1] Wiley-Interscience.^[1] (Context: General mechanism of hydroxybenzyl alkylation). 3
- Vilsmeier-Haack Formylation Context: Meth-Cohn, O., & Stanforth, S. P.^[1] "The Vilsmeier-Haack Reaction."^[1] Comprehensive Organic Synthesis. (Context: Alternative but less regioselective routes to salicylaldehydes). 4^[1]^[5]^[3]^[6]^[7]^[8]

- Properties of 2-Hydroxy-4-methoxybenzaldehyde: InvivoChem Data Sheet. "**2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde** Properties and Solubility."

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